molecular formula C10H10N2O B14410470 2-Isocyano-N-(4-methylphenyl)acetamide CAS No. 86521-78-0

2-Isocyano-N-(4-methylphenyl)acetamide

Cat. No.: B14410470
CAS No.: 86521-78-0
M. Wt: 174.20 g/mol
InChI Key: IVURYEDTGPBHCJ-UHFFFAOYSA-N
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Description

2-Isocyano-N-(4-methylphenyl)acetamide is a bifunctional reagent that combines an electrophilic acetamide group with the carbene-like reactivity of an isocyanide , making it a valuable scaffold in synthetic and medicinal chemistry research. Its structure is designed for participation in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity and complex amide derivatives . The compound serves as a key synthon in the preparation of nitrogen-containing heterocycles , including imidazoles and oxazoles, which are privileged structures in drug discovery . The acetamide moiety, featuring an N-(4-methylphenyl) group, can enhance crystal lattice stability and provides a site for further functionalization or hydrogen bonding, potentially influencing the compound's physicochemical properties and supramolecular assembly . Researchers can leverage the reactivity of the isocyano group, which can act as a carbon monoxide equivalent in transition metal-mediated transformations or undergo insertion reactions into X–H bonds . As a specialized isocyanide, it is part of a class of compounds known for their utility in constructing combinatorial libraries and complex peptide mimetics. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86521-78-0

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-isocyano-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C10H10N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6H,7H2,1H3,(H,12,13)

InChI Key

IVURYEDTGPBHCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C[N+]#[C-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Isocyano N 4 Methylphenyl Acetamide and Its Derivatives

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.orgnih.gov These reactions are characterized by their high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds. frontiersin.org In the context of 2-Isocyano-N-(4-methylphenyl)acetamide, MCRs provide a highly effective means of accessing a wide array of derivatives.

Ugi-Type Condensations and Mechanistic Variants

The Ugi reaction is a cornerstone of isocyanide-based multicomponent chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgwikipedia.org Ugi-type reactions involving α-isocyanoacetamides, such as this compound, exhibit a notable variation in the standard mechanism. In these reactions, the amide oxygen of the isocyanoacetamide acts as an intramolecular nucleophile, intercepting the nitrilium intermediate that is characteristic of the Ugi reaction. acs.org This intramolecular cyclization leads to the formation of oxazole (B20620) derivatives. acs.org

The general mechanism proceeds through the initial formation of an imine from an amine and a carbonyl compound. The isocyanide then adds to the iminium ion to form a nitrilium intermediate. acs.org In the case of α-isocyanoacetamides, the amide oxygen attacks this intermediate, leading to the formation of a five-membered oxazole ring. nih.govmdpi.com

Table 1: Representative Ugi-Type Reaction for the Synthesis of an Oxazole Derivative

Reactant 1 Reactant 2 Reactant 3 Product
Catalytic Systems for Ugi-Type Condensations (e.g., Phenylphosphinic Acid/Trifluoroethanol)

To enhance the efficiency and scope of Ugi-type condensations, various catalytic systems have been developed. A particularly effective combination for promoting these reactions with α-isocyanoacetamides is the use of phenylphosphinic acid in conjunction with 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent. nih.govsemanticscholar.org Phenylphosphinic acid serves as a Brønsted acid catalyst, facilitating the formation of the reactive iminium ion intermediate. researchgate.netresearchgate.net TFE is a polar, non-coordinating solvent that can stabilize charged intermediates and promote the reaction. beilstein-journals.orgmdpi.com This catalytic system has been shown to provide high yields of the desired oxazole products under mild reaction conditions. nih.gov

Table 2: Effect of Catalytic System on Ugi-Type Condensation

Catalyst Solvent Reaction Time Yield
Phenylphosphinic Acid Trifluoroethanol ~1 h High
Asymmetric Ugi-Type Condensations for Stereoselective Synthesis

The development of asymmetric Ugi-type reactions allows for the stereoselective synthesis of chiral molecules. bohrium.comchemistryworld.com In the context of this compound, this can be achieved by employing chiral substrates or chiral catalysts. nih.gov The use of chiral amines or aldehydes can induce diastereoselectivity in the formation of the oxazole product. acs.org

Alternatively, chiral catalysts, such as chiral phosphoric acids, can be employed to control the enantioselectivity of the reaction. nih.govmdpi.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other. nih.gov This approach has been successfully utilized in the asymmetric synthesis of 3-oxazolyl morpholin-2-one (B1368128) and piperazin-2-one (B30754) derivatives with high yields and excellent stereoselectivities. nih.govmdpi.comnih.gov

Three-Component Reactions (3CRs) Leveraging α-Isocyanoacetamides

Beyond the classic four-component Ugi reaction, this compound and related α-isocyanoacetamides are valuable reactants in three-component reactions (3CRs). rsc.orgrsc.orguniupo.it A notable example involves the reaction of an α-isocyanoacetamide, an acyl chloride, and a dialkyl acetylenedicarboxylate (B1228247) to produce highly substituted 2-acyl-5-aminofurans. rsc.orgrsc.org This transformation proceeds smoothly under mild conditions and provides good yields of the furan (B31954) products. rsc.orgrsc.org

Another variation of a three-component Ugi-type reaction involves an aldehyde, an amine, and an α-isocyanoacetamide in the absence of a carboxylic acid. researchgate.net In this case, water can act as the nucleophile to trap the nitrilium intermediate. mdpi.com This reaction is often facilitated by a suitable catalyst. researchgate.netmdpi.com

Higher-Order Multicomponent Reactions

The versatility of isocyanides, including this compound, extends to their use in higher-order multicomponent reactions, which involve five or more starting materials. nih.govmdpi.com These reactions offer a rapid means to construct highly complex molecular scaffolds. For instance, a five-component reaction for the synthesis of hexasubstituted benzenes has been reported where an isocyanoacetamide plays a dual role as both an isocyanide and a carboxylic acid precursor. nih.gov

Targeted Heterocycle Synthesis

The reactivity of this compound and its derivatives derived from multicomponent reactions makes them valuable precursors for the targeted synthesis of various heterocyclic systems. nih.govmdpi.comsemanticscholar.org The initial products of Ugi-type reactions, typically 5-aminooxazoles, can undergo further transformations to generate more complex fused heterocyclic frameworks. nih.govmdpi.com

For example, the 5-aminooxazole products, acting as electron-rich azadienes, can react with suitable dienophiles such as maleic anhydride (B1165640) or unsaturated acyl chlorides in domino processes to yield fused tricyclic structures. nih.gov This approach allows for the asymmetric construction of several novel heterocycles. nih.gov Furthermore, a one-pot, three-component synthesis of chiral tricyclic frameworks from an isocyanoacetamide, an imine, and maleic anhydride has been demonstrated to be feasible. nih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Benzaldehyde
Aniline
5-Aminooxazole
Phenylphosphinic acid
2,2,2-Trifluoroethanol
3-Oxazolyl morpholin-2-one
3-Oxazolyl piperazin-2-one
Acyl chloride
Dialkyl acetylenedicarboxylate
2-Acyl-5-aminofuran
Maleic anhydride

Construction of Oxazole Derivatives

The oxazole scaffold is a prevalent motif in numerous biologically active compounds and natural products. α-Isocyanoacetamides, including this compound, serve as excellent precursors for the synthesis of various functionalized oxazoles.

2-Acyl-5-aminooxazoles: A highly efficient method for the synthesis of 2-acyl-5-aminooxazoles involves the reaction of α-isocyanoacetamides with acyl chlorides in the presence of a base like triethylamine (B128534). This reaction proceeds through the formation of a nitrilium ion intermediate, which subsequently cyclizes to afford the desired oxazole derivative. This method provides a straightforward route to α-ketoamides upon subsequent acid hydrolysis of the 5-aminooxazole ring. The reaction is generally carried out under mild conditions and tolerates a variety of functional groups on both the acyl chloride and the α-isocyanoacetamide.

A plausible reaction mechanism involves the formation of a ketene (B1206846) from the acyl chloride and triethylamine, which is then attacked by the isocyanide to form a nitrilium ion. This intermediate then undergoes cyclization to yield the 2-acyl-5-aminooxazole.

Reactant 1Reactant 2ProductReference
α-IsocyanoacetamideAcyl Chloride2-Acyl-5-aminooxazole beilstein-journals.orgnih.gov

C2-Diversified Oxazoles: Palladium catalysis has emerged as a powerful tool for the synthesis of C2-diversified oxazoles from α-isocyanoacetamides. Through an imidoylative cyclization process, α-isocyanoacetamides can react with a range of electrophiles, including aryl, vinyl, and alkynyl halides or triflates. This methodology allows for the introduction of sp-, sp2-, and sp3-hybridized carbon substituents at the C2 position of the oxazole ring, showcasing its broad applicability in generating molecular diversity.

Synthesis of Imidazolone Derivatives via Oxazoline (B21484) Intermediates

Imidazolones are another class of heterocyclic compounds with significant biological activities. A synthetic route to these derivatives from α-isocyanoacetamides involves the initial formation of oxazoline intermediates. These oxazolines can then be converted into α-isocyanoacrylamides, which serve as precursors for various 2-arylated imidazolones. Furthermore, a one-pot transformation of either the starting α-isocyanoacetamides or the intermediate oxazolines can efficiently lead to imidazolones that are unsubstituted at the C2 position, offering a rapid and versatile approach to this heterocyclic core.

Starting MaterialIntermediateFinal ProductReference
α-IsocyanoacetamideOxazolineImidazolone nih.gov

Formation of Furan Derivatives

Dialkyl 2-acyl-5-aminofuran-3,4-dicarboxylates: A notable multicomponent reaction utilizing α-isocyanoacetamides enables the synthesis of highly functionalized furan derivatives. The reaction of an α-isocyanoacetamide, an acyl chloride, and a dialkyl acetylenedicarboxylate proceeds smoothly to produce dialkyl 2-acyl-5-aminofuran-3,4-dicarboxylates in good yields. This transformation highlights the power of MCRs in constructing complex molecular architectures from simple starting materials in a single synthetic operation. The scope of this reaction is broad, allowing for variation in all three components.

Reactant 1Reactant 2Reactant 3ProductReference
α-IsocyanoacetamideAcyl ChlorideDialkyl acetylenedicarboxylateDialkyl 2-acyl-5-aminofuran-3,4-dicarboxylate semanticscholar.orgnih.gov

Creation of Fused Polycyclic Architectures and Macrocycles

The application of isocyanide-based multicomponent reactions (IMCRs) extends to the synthesis of more complex molecular scaffolds such as fused polycyclic architectures and macrocycles. While specific examples starting directly from this compound are not extensively documented, the general principles of IMCRs suggest its high potential in this area. By incorporating bifunctional starting materials into Ugi or Passerini reactions, subsequent intramolecular cyclizations can lead to the formation of macrocyclic structures. For instance, the use of α-isocyano-ω-carboxylic acids has been successfully employed in the synthesis of macrocycles of varying ring sizes. nih.govnih.gov The strategic design of substrates with appropriate reactive functional groups can pave the way for the construction of novel fused polycyclic systems through cascade reactions initiated by the isocyanide insertion.

Catalytic Transformations Beyond MCRs

Beyond the realm of multicomponent reactions, the isocyanide functionality of this compound and its analogs can participate in a variety of other catalytic transformations, further expanding their synthetic utility.

Palladium-Catalyzed Isocyanide Insertions and Cyclizations

Palladium catalysis has proven to be a robust platform for isocyanide chemistry. The migratory insertion of the isocyanide carbon into a palladium-carbon bond is a key step in many of these transformations. As mentioned earlier, this has been effectively utilized for the synthesis of C2-diversified oxazoles from α-isocyanoacetamides. The general mechanism involves the oxidative addition of an organic halide or triflate to a Pd(0) complex, followed by isocyanide insertion into the resulting Pd(II)-carbon bond, and subsequent cyclization and reductive elimination to afford the final product and regenerate the catalyst. This approach provides a powerful means to construct heterocyclic rings with a wide range of substituents.

Other Transition Metal and Organocatalytic Approaches

Magnesium(II)-catalyzed enantioselective α-additions: A significant advancement in the asymmetric synthesis of oxazole derivatives involves the use of chiral magnesium(II) complexes as catalysts. The enantioselective α-addition of isocyanides to alkylidene malonates, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, affords 2-alkyl-5-aminooxazoles in high yields and with excellent enantioselectivities. researchgate.net This methodology represents a key development in the catalytic, asymmetric synthesis of this important class of heterocyles from isocyanide precursors.

Copper(II) catalysis: Copper catalysts have also been employed in reactions involving isocyanides. While the literature provides broad examples of copper-catalyzed reactions of isocyanides, such as cycloadditions and aminations, specific applications with α-isocyanoacetamides for the construction of the heterocycles discussed in this article are an area of ongoing research. The versatile nature of copper catalysis suggests potential for the development of novel transformations of this compound and its derivatives.

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions represent a highly efficient approach in modern organic synthesis, minimizing waste and purification steps. While a direct one-pot synthesis of this compound is not extensively documented, related multicomponent reactions and cascade sequences involving isocyanides and acetamide (B32628) derivatives highlight the potential of these strategies.

A notable example is the one-pot, three-component synthesis of cyanophenylamino-acetamide derivatives. This reaction utilizes an isocyanide, an aldehyde, and 2-aminobenzamide (B116534) in the presence of p-toluenesulfonic acid as a catalyst, proceeding in ethanol (B145695) at room temperature to afford the products in excellent yields. nih.gov This methodology demonstrates the feasibility of constructing complex acetamide structures in a single step.

Furthermore, cascade reactions involving α,α'-disubstituted α-isocyanoacetamides have been developed for the synthesis of 2-arylimidazolones. acs.org In this transition-metal-free process, the isocyanoacetamide reacts with arynes, initiating a cascade of reactions that lead to the formation of the heterocyclic product. acs.org Although this does not yield the target molecule directly, it showcases the reactivity of the α-isocyanoacetamide group in cascade processes, suggesting that similar strategies could be devised for the synthesis of its derivatives.

The principles of cascade reactions are also evident in enzymatic processes, where a series of reactions occur in a sequential manner within a single pot. For instance, the synthesis of chiral amino alcohols from L-lysine has been achieved through an enzymatic cascade combining diastereoselective C-H oxidation and decarboxylation.

Reaction Type Reactants Key Features Product Type
One-Pot Three-ComponentIsocyanide, Aldehyde, 2-Aminobenzamidep-Toluenesulfonic acid catalyst, Room temperature, High yieldsCyanophenylamino-acetamide derivatives nih.gov
Cascade Reactionα,α'-Disubstituted α-isocyanoacetamide, AryneTransition-metal-free, Forms heterocyclic structures2-Arylimidazolones acs.org
Enzymatic CascadeL-lysineDiastereoselective C-H oxidation, DecarboxylationChiral amino alcohols

Synthesis of 2-Isocyanoacetamide from Precursors (e.g., Glycine)

The use of readily available and renewable starting materials is a cornerstone of green chemistry. Glycine (B1666218), the simplest proteinogenic amino acid, presents an attractive precursor for the synthesis of 2-isocyanoacetamide derivatives. The synthesis of glycine itself can be achieved through various methods, including the Strecker synthesis from aminoacetonitrile (B1212223) or a two-step approach involving the reaction of monochloroacetic acid with ammonia. googleapis.comresearchgate.net

The conversion of glycine to an isocyanoacetamide derivative would typically involve a two-step process: formylation of the amino group followed by dehydration of the resulting formamide (B127407). This classic approach to isocyanide synthesis is a well-established transformation in organic chemistry.

While the direct synthesis of 2-isocyanoacetamide from glycine is a plausible route, specific literature detailing this transformation for the N-(4-methylphenyl) derivative is scarce. However, the general principles of amino acid chemistry support this synthetic pathway. The initial step would involve the protection of the carboxylic acid group of glycine, followed by N-acylation with a suitable reagent to introduce the N-(4-methylphenyl) group. Subsequent formylation of the amino group and dehydration would yield the desired isocyanide.

The hydrolysis of aminoacetonitrile, a precursor in the Strecker synthesis of glycine, proceeds through a glycinamide (B1583983) intermediate, highlighting the close relationship between these structures. researchgate.net

Synthetic Routes for Related N-Arylacetamides as Potential Precursors or Structural Analogs

The synthesis of N-arylacetamides is a fundamental transformation in organic chemistry, and these compounds can serve as crucial precursors for the synthesis of this compound. The most direct precursors would be 2-halo- or 2-azido-N-(4-methylphenyl)acetamide.

The synthesis of 2-chloro-N-(p-tolyl)acetamide has been reported through the reaction of p-toluidine (B81030) with chloroacetyl chloride. researchgate.net This chloro-derivative can then be converted to 2-azido-N-(4-methylphenyl)acetamide by reaction with sodium azide (B81097) in a mixture of ethanol and water. nih.gov This azido (B1232118) compound is a key intermediate, as the azide group can potentially be converted to an isocyanide through various methods, such as aza-Wittig type reactions or reduction followed by formylation and dehydration.

Precursor Starting Materials Reagents Yield
2-Chloro-N-(p-tolyl)acetamidep-Toluidine, Chloroacetyl chloride--
2-Azido-N-(4-methylphenyl)acetamide2-Chloro-N-(p-tolyl)acetamide, Sodium azideEthanol/Water73% nih.gov

More general synthetic routes to N-arylacetamides have also been developed. For instance, N-(4-methylphenyl)acetamide can be synthesized through the reductive amination of o-vanillin with p-toluidine, followed by reaction with acetic anhydride. unh.edu Another approach involves the reaction of p-toluidine with 2-cyanoacetic acid in the presence of phosphorous pentachloride.

The synthesis of various substituted N-phenylacetamides has been explored, providing a library of structural analogs. For example, 2-(5'-p-toluyl-1'-methylpyrol)acetyl chloride has been reacted with N-(4'-hydroxyphenyl) acetamide to produce the corresponding ester. google.com These varied synthetic approaches to N-arylacetamides provide a versatile toolkit for accessing a range of precursors and analogs of this compound.

Mechanistic Investigations and Reactivity Profiles of 2 Isocyano N 4 Methylphenyl Acetamide Chemistry

Dual Reactivity of the Isocyanide Moiety (Nucleophilic and Electrophilic Character)

The isocyanide functional group (–N⁺≡C⁻) is central to the reactivity of 2-Isocyano-N-(4-methylphenyl)acetamide, exhibiting a remarkable electronic ambivalence that allows it to function as both a nucleophile and an electrophile. researchgate.net This dual character is rooted in its resonance structures, which depict a carbene-like nature with a lone pair and a negative formal charge on the carbon atom, and a zwitterionic form with a positive charge on the nitrogen and a negative charge on the carbon. wikipedia.orgyoutube.com

Nucleophilic Character: The terminal carbon of the isocyanide group possesses a lone pair of electrons and can be represented as a carbanion in one of its resonance forms. youtube.com This makes it a potent nucleophile, capable of attacking electrophilic centers. This reactivity is prominently featured in the initial steps of hallmark isocyanide reactions like the Passerini and Ugi reactions. nih.govmdpi.com In these processes, the isocyanide carbon attacks an electrophilic carbonyl carbon (in the Passerini reaction) or an iminium ion (in the Ugi reaction). nih.govnih.gov

Electrophilic Character: Conversely, the same carbon atom can behave as an electrophile. Following its initial nucleophilic attack, the isocyanide carbon becomes part of a highly reactive intermediate, typically a nitrilium ion. nih.govnih.gov This intermediate is strongly electrophilic and is readily attacked by external or internal nucleophiles, such as a carboxylate anion. mdpi.comnih.gov This α-addition of both an electrophile and a nucleophile across the isocyanide carbon is a defining feature of its chemistry. mdpi.com

This capacity to engage in both nucleophilic and electrophilic interactions in a sequential manner is the cornerstone of isocyanide-based multicomponent reactions, enabling the efficient and atom-economical construction of complex molecular architectures from simple starting materials. nih.gov

Characterization and Role of Transient Intermediates

The transformations of this compound are orchestrated through a series of short-lived, high-energy intermediates. While often not directly observable under normal reaction conditions, their existence is inferred from mechanistic studies and trapping experiments, and they are crucial in dictating the reaction course and final product structure. nih.govresearchgate.net

Nitrilium Ions: The nitrilium ion is arguably the most critical intermediate in the chemistry of this compound, particularly in Passerini and Ugi reactions. nih.govnih.gov It is formed after the initial nucleophilic attack of the isocyanide on an activated carbonyl or imine. mdpi.com This intermediate is characterized by a linear R-N⁺≡C-R' structure, rendering the carbon atom highly electrophilic. vu.nl The subsequent capture of this ion by a nucleophile (like a carboxylate) is a key bond-forming step. nih.govvu.nl The high reactivity of nitrilium ions makes them powerful synthons, and their intramolecular trapping is a key strategy for synthesizing diverse heterocyclic systems. nih.govnih.gov

Zwitterionic Species: In some mechanistic pathways, particularly those involving cycloadditions, zwitterionic intermediates are proposed. researchgate.net For instance, in [4+1] cycloaddition reactions with conjugated heterodienes, the isocyanide can attack to form a zwitterionic adduct which then cyclizes to form various five-membered heterocycles like oxazoles or pyrroles. semanticscholar.orgrsc.org

Oxazolines: Oxazolines can be formed through intramolecular cyclization pathways. For example, in reactions designed to produce heterocycles, an intermediate formed from the isocyanide may contain a nucleophilic group positioned to attack the electrophilic carbon, leading to the formation of an oxazoline (B21484) ring.

The following table summarizes the key intermediates and their roles:

Intermediate Formation Role in Mechanism
Nitrilium Ion Nucleophilic attack of the isocyanide on a protonated imine or carbonyl compound. mdpi.comnih.gov A highly electrophilic species that is subsequently attacked by a nucleophile (e.g., carboxylate), leading to the core product scaffold. nih.gov
Zwitterionic Species Addition of the isocyanide to certain electrophilic partners, such as in some cycloaddition reactions. researchgate.net Acts as a precursor that undergoes rapid intramolecular cyclization to form heterocyclic products. semanticscholar.org

| Oxazolines | Intramolecular nucleophilic attack on a nitrilium-like intermediate within the same molecule. | Serves as a stable heterocyclic intermediate that can sometimes be isolated or can rearrange to a final product. |

Intramolecular Cyclization and Rearrangement Pathways

Once the initial multicomponent adduct is formed from this compound, it can undergo subsequent intramolecular reactions to yield more complex and often cyclic products. These post-condensation transformations significantly expand the structural diversity achievable from a single MCR.

Mumm Rearrangement: This is a crucial step in both the Passerini and Ugi reactions. wikipedia.org After the nitrilium ion is trapped by a carboxylate, an acyl imidate intermediate is formed. The Mumm rearrangement involves a 1,3-O-to-N acyl transfer, where the acyl group migrates from the oxygen atom to the nitrogen atom. youtube.comrsc.org This irreversible step is thermodynamically driven and leads to the formation of the stable final α-acyloxy amide (Passerini product) or di-amide (Ugi product). nih.govmdpi.com

Intramolecular Cyclization: By incorporating additional functional groups into the starting materials, the intermediate adducts can be designed to undergo spontaneous or triggered intramolecular cyclization. This is a powerful strategy for synthesizing heterocycles. rsc.orgresearchgate.netresearchgate.net For example, if a reactant contains a nucleophilic group (like a hydroxyl or an amine) that is suitably positioned after the initial Ugi or Passerini reaction, it can attack an electrophilic site in the intermediate, leading to ring formation. vu.nl

Cycloreversion: In some contexts, particularly in [4+1] cycloadditions with reactants like tetrazines, the initial cycloadduct is unstable and undergoes cycloreversion. For example, the reaction of an isocyanide with a tetrazine can form a bicyclic intermediate that spontaneously loses a molecule of dinitrogen (N₂) to yield a stable heterocyclic product. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of reactions involving this compound can be directed by carefully controlling the reaction conditions, which influences whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control). wikipedia.org

In many multicomponent reactions, the initial steps are rapid and may be reversible, while later steps, such as the Mumm rearrangement, are often irreversible and thus determine the final product distribution. mdpi.com

Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will predominate. This is the kinetic product. wikipedia.org In the context of stereoselective reactions, the kinetic product is the one formed through the most favored, lowest-energy transition state.

Thermodynamic Control: At higher temperatures and with longer reaction times, the system has enough energy to overcome higher activation barriers and explore reversible pathways. Under these conditions, an equilibrium can be established, and the most stable product—the thermodynamic product—will be the major component of the final mixture. wikipedia.org For example, in some Diels-Alder reactions, the less stable endo product is formed faster (kinetic control), but upon heating, it can revert to the starting materials and then reform as the more stable exo product (thermodynamic control). wikipedia.org While not a Diels-Alder reaction, similar principles can apply to complex MCRs where side reactions or isomerizations are possible.

The choice of solvent can also play a critical role. Polar solvents may stabilize ionic intermediates, such as the nitrilium ion, favoring an ionic pathway, while non-polar aprotic solvents may favor a more concerted, non-ionic mechanism, potentially altering the reaction's energy landscape and product distribution. nih.govorganic-chemistry.org

Stereochemical Control and Diastereoselectivity in Bond-Forming Processes

When new chiral centers are created during reactions of this compound with other prochiral reactants (such as aldehydes), the control of stereochemistry becomes paramount. Achieving high diastereoselectivity—the preferential formation of one diastereomer over others—is a significant challenge and an area of active research. researchgate.netresearchgate.net

The diastereoselectivity of isocyanide-based MCRs can be influenced by several factors:

Chiral Auxiliaries: Incorporating a chiral group into one of the reactants (the amine, carboxylic acid, or carbonyl component) can effectively bias the direction of attack of the isocyanide, leading to the preferential formation of one diastereomer.

Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or Lewis acids, can create a chiral environment around the reactants. researchgate.net This can influence the geometry of the transition state and induce diastereoselectivity in the bond-forming steps.

Reaction Conditions: Solvent, temperature, and additives can impact the flexibility of the transition state and the degree of stereochemical communication between reactants, thereby affecting the diastereomeric ratio of the products. For instance, zinc bromide has been used in combination with chiral oxazoline additives to induce diastereoselectivity in Passerini reactions. nih.gov

The table below illustrates hypothetical outcomes for a diastereoselective reaction, demonstrating how conditions can influence product distribution.

EntryChiral ComponentCatalystSolventTemperature (°C)Diastereomeric Ratio (A:B)
1Chiral AmineNoneMethanol2565:35
2Chiral AmineTiCl₄Dichloromethane085:15
3Achiral AmineChiral Phosphoric AcidToluene-2092:8
4Chiral Carboxylic AcidNoneMethanol2570:30

Applications of 2 Isocyano N 4 Methylphenyl Acetamide Scaffolds in Diversity Oriented Synthesis

Development of Structurally Diverse N-Heterocyclic Compound Libraries

The Ugi four-component reaction (Ugi-4CR) is a preeminent method for producing α-aminoacyl amides, which serve as versatile precursors for a vast array of N-heterocyclic compounds. nih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing 2-Isocyano-N-(4-methylphenyl)acetamide as the isocyanide component, libraries of complex acyclic precursors can be generated. These precursors, containing multiple functional groups introduced by the other components, can undergo subsequent intramolecular reactions to form a wide variety of heterocyclic scaffolds. researchgate.net

The strategy often involves using a bifunctional reactant in the initial Ugi reaction. For example, a reactant containing both an amine and a carboxylic acid, or an aldehyde and a hydroxyl group, can participate in the MCR and then undergo a post-condensation cyclization step to yield the desired heterocycle. The Ugi reaction is known for its tolerance of a wide variety of functional groups, allowing for the creation of highly diverse libraries by simply varying the input components. semanticscholar.org

Below is an illustrative table demonstrating how a library of Ugi-adducts, precursors to potential N-heterocycles, could be generated using this compound.

EntryAldehyde ComponentAmine ComponentCarboxylic Acid ComponentResulting Ugi Adduct Scaffold
1BenzaldehydeAnilineAcetic AcidN-phenyl-N-(1-(p-tolylamino)-1-oxo-propan-2-yl)benzamide derivative
2IsobutyraldehydeBenzylamineFormic AcidN-benzyl-N-(2-methyl-1-(p-tolylamino)-1-oxopropan-2-yl)formamide derivative
3FormaldehydePiperidinePropionic AcidN-(1-(piperidin-1-yl))-1-oxo-propan-2-yl)-N-(p-tolyl)propionamide derivative
42-FuraldehydeMethylamineBenzoic AcidN-methyl-N-(1-(furan-2-yl)-1-(p-tolylamino)-1-oxomethan-2-yl)benzamide derivative

This table presents hypothetical examples of scaffolds that can be generated based on the principles of the Ugi reaction.

Generation of Functionalized Molecular Frameworks for Chemical Research

Diversity-oriented synthesis (DOS) strategies are employed to populate chemical space with novel and diverse molecular frameworks. semanticscholar.org The use of this compound in isocyanide-based multicomponent reactions (IMCRs) provides a direct route to highly functionalized, acyclic products in a single step. These products are not merely endpoints but serve as versatile platforms for further chemical transformations.

Techniques such as enyne metathesis combined with Diels-Alder reactions have been used to create complex polycyclic and heterocyclic systems from simpler precursors. nih.gov The products derived from reactions involving this compound are rich in functional groups (amides, and potentially esters, ketones, etc., depending on the other reactants) that can be selectively manipulated. This allows for the systematic development of molecular complexity and the generation of diverse skeletal frameworks. The practical simplicity and high convergence of IMCRs make them ideally suited for both manual and automated synthesis, facilitating the rapid exploration of new molecular frameworks for chemical and biological research. nih.gov

Synthetic Routes to Peptidomimetics and Conformationally Constrained Systems

Isocyanide-based MCRs are exceptionally well-suited for the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but often have improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The Ugi reaction produces bis-amides, also known as peptomers, which are a class of peptidomimetics. nih.gov

The Passerini three-component reaction (3-CR), which combines an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxy carboxamides. nih.govsemanticscholar.org When this compound is used in this reaction, it produces a scaffold containing an ester and two amide linkages. The incorporation of N-protected α-amino aldehydes in a Passerini reaction is of particular importance. The resulting α-adduct, after deprotection, can undergo an acyl migration, providing access to depsipeptides and other complex peptide-like structures. nih.gov These methodologies allow for the creation of conformationally constrained systems, which are valuable for studying protein-protein interactions and for the development of enzyme inhibitors.

The following table illustrates potential products from a Passerini reaction utilizing this compound, leading to peptidomimetic scaffolds.

EntryCarbonyl ComponentCarboxylic Acid ComponentResulting Passerini Product Scaffold
1AcetoneAcetic Acid2-methyl-1-oxo-1-(p-tolylamino)propan-2-yl acetate (B1210297) derivative
2BenzaldehydeBenzoic Acid1-oxo-1-phenyl-2-(p-tolylamino)-2-oxoethyl benzoate (B1203000) derivative
3CyclohexanonePropionic Acid1-(propionyloxy)cyclohexane-1-carboxamide derivative

This table presents hypothetical examples of scaffolds that can be generated based on the principles of the Passerini reaction.

Access to Aryl-α-ketoamide Amides and Other Important Synthetic Intermediates

The α-ketoamide moiety is a privileged structural unit found in numerous biologically active molecules and pharmaceutical agents. nih.gov Isocyanides are key precursors for the synthesis of these important intermediates. One efficient method involves the silver-catalyzed decarboxylative acylation of α-oxocarboxylic acids with isocyanides. nih.gov In this reaction, an acyl radical is generated from the α-oxocarboxylic acid, which is then trapped by the isocyanide component, such as this compound. Subsequent reaction with water yields the desired α-ketoamide. This multicomponent approach allows for the one-pot synthesis of a series of α-ketoamides by varying both the isocyanide and the α-oxocarboxylic acid starting materials. nih.gov

The resulting aryl-α-ketoamides are valuable synthetic intermediates themselves, serving as building blocks for more complex molecules, including various heterocycles and pharmacologically relevant scaffolds.

Utilization in Combinatorial Chemistry Approaches

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, forming a "library." Isocyanide-based multicomponent reactions are central to this field because they embody the core principles of efficiency, convergence, and diversity generation. semanticscholar.org The Passerini and Ugi reactions are particularly powerful tools in combinatorial chemistry because a wide range of each of the three or four components is tolerated, allowing for the generation of vast libraries of products from a manageable set of starting materials. nih.gov

By using this compound as a core building block, combinatorial libraries can be constructed where diversity is introduced through the systematic variation of the other reactants (aldehydes, amines, carboxylic acids). The high yields and simple reaction conditions often associated with IMCRs make them amenable to high-throughput synthesis platforms. nih.gov This approach allows for the efficient creation of compound libraries for screening in drug discovery and materials science. nih.gov

Computational and Theoretical Approaches in Understanding 2 Isocyano N 4 Methylphenyl Acetamide Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping out the intricate steps of chemical reactions involving 2-Isocyano-N-(4-methylphenyl)acetamide. This compound is a classic isocyanide component in multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR).

Theoretical studies on the Ugi reaction mechanism reveal a multi-step process. researchgate.net The reaction typically begins with the formation of an imine from an amine and a carbonyl compound. The crucial step, which often governs the reaction rate, is the subsequent nucleophilic attack of the isocyanide carbon of this compound on the imine. researchgate.net This leads to the formation of a highly reactive nitrilium ion intermediate. This intermediate is then trapped by a carboxylate or another nucleophile, followed by an intramolecular acyl transfer known as the Mumm rearrangement to yield the final α-acylamino amide product.

Quantum chemical methods allow for the calculation of the potential energy surface of this entire pathway. By identifying the transition state for each elementary step, a complete energy profile of the reaction can be constructed, revealing the activation energy and the thermodynamic feasibility of each transformation. These calculations help confirm the sequence of events and can uncover alternative or competing reaction pathways that might influence the product distribution. vu.nl

Modeling of Molecular Structures and Energetics of Intermediates and Transition States

A significant advantage of computational chemistry is its ability to determine the three-dimensional structures and relative energies of all species along a reaction coordinate, including highly unstable intermediates and fleeting transition states. mit.eduislandscholar.ca For reactions involving this compound, computational models can optimize the geometry of the reactants, the key nitrilium intermediate, the subsequent addition product, and the final rearranged amide.

Transition states are critical structures that represent the highest energy point along the path from reactant to product. islandscholar.ca Their geometry and energy dictate the kinetic feasibility of a reaction step. Finding these saddle points on the potential energy surface is a primary goal of mechanistic studies. ims.ac.jp Modern computational algorithms can reliably locate transition state structures, providing invaluable information about the bond-breaking and bond-forming processes. ims.ac.jp

The energetics of a model Ugi-type reaction involving this compound can be quantified, as shown in the conceptual table below. These values, typically calculated using DFT methods, provide a quantitative picture of the reaction's progress.

Reaction StepSpecies TypeDescriptionCalculated Relative Energy (kcal/mol)
Initial StateReactantsImine + Isocyanide + Carboxylic Acid0.0 (Reference)
Step 1Transition State (TS1)Isocyanide addition to imine+15 to +25
-Intermediate 1Nitrilium ion-carboxylate pair-5 to +5
Step 2Transition State (TS2)Carboxylate attack on nitrilium ion+10 to +20 (relative to Intermediate 1)
-Intermediate 2O-acyl-isoamide adduct (pre-Mumm)-20 to -30
Step 3Transition State (TS3)Mumm rearrangement (acyl transfer)-10 to 0 (relative to Intermediate 2)
Final StateProductα-Acylamino amide-40 to -60

Note: The energy values are illustrative and represent typical ranges found in computational studies of Ugi reactions.

Prediction of Reactivity Patterns and Selectivity

Computational methods are powerful tools for predicting how a molecule will behave in a chemical reaction. csmres.co.ukrsc.org For this compound, reactivity is dominated by the unique electronic structure of the isocyanide group (-N≡C). Theoretical calculations can quantify this reactivity through various descriptors.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates regions of a molecule most likely to donate electrons (nucleophilic sites), while the LUMO indicates regions most likely to accept electrons (electrophilic sites). For an isocyanide, the HOMO is often localized on the carbon atom, explaining its nucleophilic character in reactions like the Ugi MCR.

Local Reactivity Descriptors: Fukui functions and molecular electrostatic potential (MEP) maps provide a more detailed picture of reactivity. nih.gov An MEP map visually displays the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would show a negative potential around the isocyanide carbon, confirming it as a site for electrophilic attack, and also around the amide oxygen.

These computational tools are also essential for predicting selectivity in reactions where multiple outcomes are possible. rsc.orgnih.gov By comparing the activation energies for different reaction pathways, chemists can predict which regioisomer or stereoisomer will be the major product, saving significant time and resources in experimental optimization. nih.gov

Simulation of Spectroscopic Data for Structural Confirmation

Computational chemistry provides a powerful method for validating experimentally determined molecular structures through the simulation of spectroscopic data. Techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for characterization, and DFT calculations can predict these spectra with remarkable accuracy. semanticscholar.orgnih.gov

For this compound, a theoretical vibrational analysis would calculate the frequencies and intensities of all IR and Raman active modes. nih.gov This allows for the assignment of specific peaks in the experimental spectrum to the stretching or bending of particular bonds, such as the N-H stretch of the amide, the C=O stretch, and the characteristic and intense N≡C stretch of the isocyanide group. ajchem-a.com Comparing the calculated spectrum with the experimental one serves as a stringent test of the computed molecular geometry.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values. chemicalbook.com This is particularly useful for complex molecules where signal assignment may be ambiguous. Any significant deviation between the simulated and observed spectra can indicate an incorrect structural assignment or suggest the presence of specific conformational or intermolecular effects, such as hydrogen bonding, in the experimental sample.

Functional GroupVibrational ModeTypical Experimental Wavenumber (cm⁻¹)Typical DFT-Calculated Wavenumber (cm⁻¹)
N-H (Amide)Stretching~3300~3350
Aromatic C-HStretching~3100-3000~3120-3020
Isocyanide (N≡C)Stretching~2140~2155
Amide I (C=O)Stretching~1670~1685
Amide II (N-H bend/C-N stretch)Mixed~1540~1550

Note: Calculated wavenumbers are often systematically scaled to improve agreement with experimental data.

Investigation of Solvent Effects and Catalyst-Substrate Interactions

Solvents and catalysts can dramatically influence the rate and outcome of a reaction, and computational models are crucial for understanding these effects at a molecular level. Recent studies have shown that solvents are often not mere spectators but active participants in the reaction mechanism, particularly in MCRs. nih.gov

Solvent Effects: The influence of the reaction medium can be modeled in two primary ways. Implicit solvent models (like the Polarizable Continuum Model, PCM) treat the solvent as a continuous dielectric medium, which is computationally efficient for capturing bulk polarity effects. Explicit solvent models, where one or more solvent molecules are included directly in the quantum chemical calculation, are more intensive but are essential for understanding specific interactions like hydrogen bonding. acs.org For reactions involving this compound, computational studies have shown that protic solvents like methanol or fluorinated alcohols can act as "co-catalysts" by stabilizing charged intermediates and transition states through hydrogen bonds, thereby accelerating the reaction. acs.org

Catalyst-Substrate Interactions: The role of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) can also be explicitly modeled. Calculations can show how the catalyst protonates a reactant, such as the imine in a Ugi reaction, making it more electrophilic and lowering the activation barrier for the subsequent attack by the isocyanide. nih.gov By modeling the catalyst-substrate complex and the ensuing transition states, researchers can gain a detailed understanding of how the catalyst enhances reaction efficiency and can use this knowledge to design more effective catalysts.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Reaction Partners and Reactivity Modes for α-Isocyanoacetamides

The synthetic utility of α-isocyanoacetamides is largely defined by their reactions with various electrophilic partners. A primary focus of ongoing research is to expand this toolbox by identifying novel reaction partners and uncovering new modes of reactivity. The multifunctional nature of these reagents opens the door to exciting tandem or cascade processes, enabling the rapid assembly of complex cyclic and macrocyclic systems. researchgate.net

Recent studies have demonstrated the successful reaction of α-isocyanoacetamides with a variety of partners beyond traditional aldehydes and amines. For instance, their condensation with acyl chlorides in the presence of triethylamine (B128534) provides an efficient route to 2-acyl-5-aminooxazoles, which can be subsequently hydrolyzed to yield valuable α-ketoamides. researchgate.net Similarly, reactions with N-sulfonylimines can lead to double addition products, forming trisubstituted oxazoles without the need for a catalyst. researchgate.net Another innovative approach involves the reaction with (Z)-arylchlorooximes, which smoothly produces 1,3-oxazol-2-oxime derivatives, precursors to medicinally relevant aryl-α-ketoamide amides. nih.gov Base-catalyzed reactions with azodicarboxylates have also been developed, leading to a hydrazination/cyclization cascade that yields 1,2,4-triazolines in excellent yields. researchgate.net

These examples underscore a clear trend towards using α-isocyanoacetamides in reactions that build molecular complexity quickly and efficiently. Future work will likely focus on discovering new cycloaddition partners, exploring radical-mediated transformations, and developing novel multicomponent reactions that leverage the unique reactivity of the isocyanide functional group.

Table 1: Examples of Novel Reaction Partners for α-Isocyanoacetamides

Reaction Partner Resulting Product Class Significance Reference
Acyl Chlorides 2-Acyl-5-aminooxazoles / α-Ketoamides Efficient synthesis of important synthetic intermediates. researchgate.net
Aldehydes 5-Amino-2-(1-hydroxyalkyl)oxazoles Access to functionalized oxazole (B20620) rings. researchgate.net
N-Sulfonylimines Trisubstituted Oxazoles Catalyst-free double addition reaction. researchgate.net
(Z)-Arylchlorooximes 1,3-Oxazol-2-oxime derivatives Precursors to aryl-α-ketoamide amides, which are privileged scaffolds in medicinal chemistry. nih.gov
Azodicarboxylates 1,2,4-Triazolines High-yield cascade reaction to form nitrogen-rich heterocycles. researchgate.net

Advancements in Green and Sustainable Synthetic Methodologies for Isocyanoacetamide Chemistry

Modern chemical synthesis places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. Research into α-isocyanoacetamide chemistry is increasingly aligned with these goals. One significant advancement is the adoption of microwave-assisted synthesis. nih.gov Microwave heating can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby reducing environmental impact. For example, a one-pot methodology combining an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade sequence has been successfully performed under microwave-heating conditions to generate complex heterocyclic structures. researchgate.net

Another key area of sustainable chemistry is the development of one-pot and multicomponent reactions (MCRs). researchgate.net These processes, where multiple chemical bonds are formed in a single operation without isolating intermediates, are inherently more efficient and generate less waste than traditional multi-step syntheses. The Ugi and Passerini reactions, classic examples of MCRs involving isocyanides, are being continually refined for α-isocyanoacetamide substrates to create diverse libraries of peptide-like molecules and complex heterocycles. researchgate.net Future research will likely focus on developing solvent-free reaction conditions, using water as a solvent, and employing recyclable catalysts to further enhance the sustainability of these synthetic methods.

Development of Highly Efficient and Selective Catalytic Systems

Catalysis is at the heart of modern organic chemistry, enabling reactions to proceed with high efficiency and selectivity. In the context of α-isocyanoacetamides, significant efforts are being directed toward developing novel catalytic systems that can control the outcome of their reactions, particularly with respect to stereoselectivity.

For instance, the development of chiral Lewis acid catalysts has enabled enantioselective reactions between α-isocyanoacetamides and aldehydes. researchgate.net A catalyst prepared from a chiral binol-derived organophosphoric acid and Et₂AlCl has been shown to produce 5-aminooxazoles with good yields and enantioselectivities. researchgate.net Other metals, such as stannous chloride (SnCl₂), have proven to be efficient catalysts for condensations with a variety of aldehydes. researchgate.net Beyond metal-based systems, organocatalysis, including phosphine-catalyzed approaches, is also being investigated for reactions such as the cyclization with azodicarboxylates. researchgate.net

The future in this area points toward the discovery of more robust, cheaper, and environmentally benign catalysts. This includes the use of earth-abundant metals and the development of recyclable organocatalysts and biocatalysts that can operate under mild, green conditions while providing exquisite levels of selectivity.

Table 2: Catalytic Systems for α-Isocyanoacetamide Reactions

Catalyst Type Example Application Significance Reference
Chiral Lewis Acid Chiral binol-derived organophosphoric acid / Et₂AlCl Enantioselective reaction with aldehydes Control of stereochemistry, access to chiral molecules. researchgate.net
Lewis Acid Stannous Chloride (SnCl₂) Condensation with aldehydes Efficient catalysis for oxazole synthesis. researchgate.net
Organocatalyst Phosphines Hydrazination/Cyclization with azodicarboxylates Metal-free catalysis for heterocycle formation. researchgate.net
Organocatalyst Phenylphosphinic Acid Three-component Ugi reaction Atom-economical synthesis of α-amino amides. researchgate.net

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Automated Synthesis)

The integration of chemistry with engineering and robotics is revolutionizing how molecules are made. Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and facile scalability. nih.gov While specific applications to 2-Isocyano-N-(4-methylphenyl)acetamide are still emerging, the multi-step synthesis of complex pharmaceutical compounds is an area where flow chemistry excels, making it an ideal platform for future applications of isocyanoacetamide chemistry. nih.govdntb.gov.ua

Automated synthesis platforms, often coupled with flow reactors, further accelerate the discovery and optimization process. youtube.com These systems can perform numerous reactions in parallel, purifying the products automatically, which dramatically increases the output of chemists. youtube.com Cartridge-based systems, for example, simplify the process by pre-packaging the necessary reagents and purification media for specific transformations. youtube.com The application of such automated technologies to the rich, multicomponent chemistry of α-isocyanoacetamides could enable the rapid generation of large compound libraries for drug discovery and materials science. researchgate.netnih.gov The future will see a tighter integration of these automated systems with artificial intelligence and machine learning algorithms to predict reaction outcomes and intelligently explore chemical space.

Broader Impact on Complex Molecule Synthesis and Chemical Innovation

Their ability to participate in a wide array of reactions—especially multicomponent and cascade reactions—makes them ideal for diversity-oriented synthesis, a strategy used to quickly create structurally diverse small molecules. researchgate.net The products of these reactions, such as highly substituted oxazoles, triazoles, α-ketoamides, and peptidomimetics, represent privileged structures that frequently appear in biologically active compounds. researchgate.netnih.gov By providing efficient and modular access to these core structures, α-isocyanoacetamide chemistry accelerates the drug discovery process. Furthermore, the push to develop greener methods and integrate automation for their synthesis sets a precedent for the broader field, demonstrating how fundamental reactivity discoveries can be translated into practical, sustainable, and high-throughput chemical production. chemrxiv.org

Q & A

Q. What are the common synthetic routes for preparing 2-Isocyano-N-(4-methylphenyl)acetamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) leveraging isocyanide chemistry. For example, Ugi-type reactions can introduce the isocyano group while coupling with acetamide precursors. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Temperature control : Reactions often proceed at 0–25°C to prevent isocyanide decomposition.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate imine formation in MCRs.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the product.
    Evidence from analogous isocyanide syntheses highlights yields of 30–50% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : The isocyano group (R–NC) lacks protons but causes deshielding in adjacent carbons (δ ~160–170 ppm). The acetamide carbonyl appears at δ ~170 ppm.
  • IR Spectroscopy : The isocyano stretch (ν ~2150 cm⁻¹) and amide C=O (ν ~1650 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular formula (C₁₀H₁₀N₂O) and distinguishes from impurities.
    For example, HRMS data for similar isocyanides show <2 ppm error margins .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Methodological Answer :
  • Storage : Room temperature in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation.
  • Stability : Isocyanides are prone to hydrolysis; silica gel desiccants are recommended. Avoid prolonged light exposure.
    Safety data for related acetamides emphasize these protocols to maintain >95% purity over 6 months .

Advanced Research Questions

Q. How do steric and electronic effects of the isocyano group influence the reactivity of this compound in multicomponent reactions?

  • Methodological Answer :
  • Electronic effects : The electron-withdrawing nature of the isocyano group increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic additions.
  • Steric effects : The 4-methylphenyl substituent introduces steric hindrance, slowing dimerization but favoring regioselective MCRs.
    Computational studies (DFT) on analogous compounds show that substituent positioning alters transition-state energies by 5–10 kcal/mol, impacting reaction pathways .

Q. What challenges arise in the crystallographic analysis of this compound, and how can software like SHELX address these?

  • Methodological Answer :
  • Challenges : Disorder in the isocyano group and weak hydrogen bonding (N–H···O) complicate refinement.
  • Solutions : SHELXL refines anisotropic displacement parameters and handles twinning via HKLF5. For example, SHELXPRO was used to resolve intramolecular C–H···O interactions in N-(4-methoxyphenyl)acetamide derivatives .
  • Validation : R-factors <5% and residual electron density <0.3 eÅ⁻³ ensure reliability .

Q. How can computational methods predict the tautomeric behavior or conformational dynamics of this compound?

  • Methodological Answer :
  • Tautomer prediction : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates relative energies of keto-enol forms.
  • Conformational sampling : Molecular dynamics (MD) simulations (e.g., AMBER) identify low-energy conformers.
    For related compounds, computational results align with HRMS and IR data within 1–2% error .

Q. What strategies are employed to resolve contradictions in spectroscopic data versus crystallographic data for derivatives of this compound?

  • Methodological Answer :
  • Cross-validation : Compare NMR chemical shifts with X-ray bond lengths (e.g., C=O distance ~1.22 Å vs. IR ν ~1650 cm⁻¹).
  • Revisiting synthesis : Impurities (e.g., hydrolysis byproducts) may skew spectral data; recrystallization or HPLC purification is advised.
    Case studies on N-(4-fluorophenyl)acetamide derivatives demonstrate resolving discrepancies via combined XRD and 2D NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.